molecular formula C18H20ClN3O2 B2505318 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide CAS No. 1444301-17-0

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide

Cat. No. B2505318
CAS RN: 1444301-17-0
M. Wt: 345.83
InChI Key: SBVGVBOFURJVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperidine family. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders.

Mechanism of Action

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide works by inhibiting GABA transaminase, which results in an increase in GABA levels in the brain. This increase in GABA levels leads to a decrease in neuronal excitability and a reduction in the release of dopamine, a neurotransmitter that plays a crucial role in the reward system of the brain. This mechanism of action has been shown to be effective in reducing drug-seeking behavior and addiction-related behaviors in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound increases GABA levels in the brain, which leads to a decrease in neuronal excitability and a reduction in the release of dopamine. This reduction in dopamine release has been shown to be effective in reducing drug-seeking behavior and addiction-related behaviors in animal models. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase and has been shown to be effective in reducing drug-seeking behavior and addiction-related behaviors in animal models. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments. It has a short half-life and may require multiple doses to maintain therapeutic levels. Additionally, the effects of this compound may vary depending on the dose and route of administration.

Future Directions

There are several future directions for the study of 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide. One area of research is the development of more potent and selective GABA transaminase inhibitors. Additionally, studies are needed to determine the optimal dose and route of administration of this compound for therapeutic use. Further research is also needed to determine the safety and efficacy of this compound in humans. Finally, studies are needed to determine the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction and neurological disorders. It works by inhibiting GABA transaminase, which results in an increase in GABA levels in the brain. This increase in GABA levels leads to a decrease in neuronal excitability and a reduction in the release of dopamine. This compound has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to determine the safety and efficacy of this compound in humans and its potential therapeutic applications in the treatment of neurological disorders.

Synthesis Methods

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide is synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 1-cyanocyclobutane-1-carboxylic acid followed by the addition of piperidine-3-carboxamide. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders. Studies have shown that this compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in the pathophysiology of addiction and neurological disorders.

properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-6-4-13(5-7-15)17(24)22-10-1-3-14(11-22)16(23)21-18(12-20)8-2-9-18/h4-7,14H,1-3,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVGVBOFURJVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.